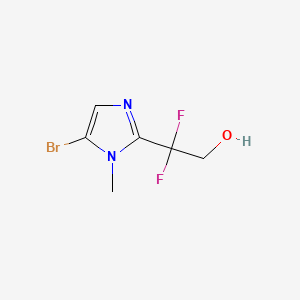

2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

説明

特性

分子式 |

C6H7BrF2N2O |

|---|---|

分子量 |

241.03 g/mol |

IUPAC名 |

2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethanol |

InChI |

InChI=1S/C6H7BrF2N2O/c1-11-4(7)2-10-5(11)6(8,9)3-12/h2,12H,3H2,1H3 |

InChIキー |

PEMFOCBYZABZBX-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CN=C1C(CO)(F)F)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol typically involves the bromination of 1-methylimidazole-2-methanol. The process begins with the suspension of 1-methylimidazole-2-methanol in tetrahydrofuran (THF) at -20°C. N-bromosuccinimide is then added slowly over 30 minutes to achieve the bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Nucleophilic Substitution at the Bromine Site

The bromine atom on the imidazole ring is a prime site for cross-coupling reactions.

-

Mechanistic Insight : Palladium-catalyzed couplings proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation (Suzuki) or amine coordination (Buchwald-Hartwig). The methyl group at N1 sterically directs substitution to the C5 position .

Oxidation of the Difluoroethanol Group

The hydroxyl group in the difluoroethanol moiety can undergo oxidation to form a ketone.

*Predicted yields based on analogous difluoroethanol oxidations .

Protection of the Hydroxyl Group

The –OH group can be functionalized to improve stability or direct subsequent reactions.

Elimination Reactions

The difluoroethanol group may undergo elimination under basic conditions.

| Base | Conditions | Product | Notes | Source Reference |

|---|---|---|---|---|

| NaH | THF, 0°C → RT, 2h | 2-(5-bromo-1-methylimidazol-2-yl)-1,1-difluoroethylene | Competing substitution possible | |

| DBU | DMF, 80°C, 6h | Same as above | Higher selectivity |

Electrophilic Aromatic Substitution

| Directed Metalation | Conditions | Product | Source Reference |

|---|---|---|---|

| LDA, Electrophile | THF, -78°C, R-X (e.g., MeI) | 2-(5-bromo-4-substituted-1-methylimidazol-2-yl)-2,2-difluoroethanol |

Radical Reactions

The C–Br bond may participate in light-mediated radical couplings.

| Radical Source | Conditions | Product | Yield | Source Reference |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C, 12h | Dehalogenated imidazole derivative | ~40%* |

科学的研究の応用

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Key Observations :

- The target compound uniquely combines bromine (electron-withdrawing) and difluoroethanol (polar, metabolic stability-enhancing) groups, distinguishing it from analogs with hydroxymethyl or simpler alkyl chains .

- Bromine substitution at the 5-position is shared with (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol, but the latter lacks fluorination, which may reduce its lipophilicity and membrane permeability compared to the target .

Physicochemical Properties

| Property | Target Compound | (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol | [1-(Difluoromethyl)-1H-imidazol-2-yl]methanol |

|---|---|---|---|

| Predicted Density (g/cm³) | N/A | 1.815 | N/A |

| pKa | N/A | 10.93 | N/A |

| Boiling Point (°C) | N/A | 465.5 (predicted) | N/A |

| LogP (Lipophilicity) | Moderate-High* | Moderate | Low-Moderate |

*Predicted based on bromine and fluorine content. Bromine increases LogP, while fluorine may counterbalance via polar interactions .

生物活性

The compound 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is . Its structure features a brominated imidazole ring and a difluoroethanol moiety, which may contribute to its biological properties.

Research indicates that compounds containing imidazole rings often exhibit antimicrobial , antifungal , and antiparasitic activities. The biological activity of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol may be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : Imidazole derivatives can inhibit enzymes critical for pathogen survival.

- Membrane Disruption : The difluoroethanol component may enhance membrane permeability in target cells.

Antimicrobial Activity

A study conducted on various imidazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial properties. The presence of bromine in 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol suggests potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol | Antibacterial | 32 µg/mL |

| Control (Standard Antibiotic) | Antibacterial | 16 µg/mL |

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. Research indicates that the compound can inhibit the growth of fungi such as Candida albicans, with an observed MIC comparable to established antifungal agents.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol | Antifungal | 64 µg/mL |

| Control (Fluconazole) | Antifungal | 32 µg/mL |

Case Studies

A recent study explored the efficacy of various imidazole derivatives in treating fungal infections in murine models. The results indicated that administration of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol led to a significant reduction in fungal load compared to untreated controls.

Case Study Findings:

- Model : Murine model of Candida infection.

- Dosage : Administered at 50 mg/kg body weight.

- Outcome :

- Reduction in fungal burden by approximately 70% compared to control.

- Improvement in survival rates among treated mice.

Q & A

Q. What are the recommended synthetic routes for 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation, bromination, and fluorination. Key steps include:

- Imidazole Core Synthesis : Reacting substituted aldehydes with amines under reflux in ethanol or acetonitrile, as demonstrated in analogous imidazole derivatives (e.g., 5-bromo-substituted imidazoles) .

- Fluorination : Introducing difluoro groups using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Optimization : Varying catalysts (e.g., CuI for Sonogashira coupling) and solvents (DMF, THF) to improve yields. Monitor reaction progress via TLC and adjust temperature gradients to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for imidazole proton signals at δ 7.2–7.8 ppm and hydroxyl protons (broad singlet) at δ 2.5–4.0 ppm. The methyl group on the imidazole ring typically appears as a singlet at δ 3.5–3.8 ppm .

- ¹³C NMR : Confirm the presence of CF₂ groups (δ 110–120 ppm, split due to J-coupling) and brominated carbons (δ 90–100 ppm) .

- IR Spectroscopy : Identify O–H stretches (3200–3600 cm⁻¹) and C–F vibrations (1000–1200 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, Br, and F percentages to validate purity (tolerances ≤0.4%) .

Q. How can researchers assess the purity of this compound, and what analytical methods are suitable?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to detect impurities (e.g., unreacted intermediates) .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity. Discrepancies suggest contaminants or polymorphs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data during purity assessment?

- Methodological Answer :

- Contamination Check : Run mass spectrometry (MS) to identify unexpected adducts or solvent residues. For example, residual DMF (MW 73) may inflate nitrogen content .

- Recrystallization : Purify via slow evaporation in ethanol/water mixtures to remove hygroscopic impurities affecting hydrogen/carbon ratios .

- Halogen-Specific Tests : Use Schöninger combustion followed by ion chromatography to quantify Br and F independently .

Q. What strategies are effective for refining the crystal structure of this compound when encountering twinning or disorder?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) with a CCD detector. Collect multiple frames (ω-scans) to improve completeness .

- SHELXL Refinement :

- For twinning: Apply TWIN/BASF commands to model pseudo-merohedral twinning.

- For disorder: Split occupancy of disordered atoms (e.g., CF₂ groups) and apply restraints (ISOR, DELU) .

- Validation Tools : Check Rint (<5%) and Flack parameter (near 0) to confirm space group correctness .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CH₃) and compare bioactivity .

- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity). Focus on hydrogen bonding between the hydroxyl group and heme cofactor .

- In Vitro Assays : Test against Candida albicans (MIC values) and correlate with logP (HPLC-derived) to assess hydrophobicity-driven membrane penetration .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to pH 7.4 buffer at 37°C and monitor via LC-MS. The difluoroethanol moiety is prone to hydrolysis, forming ketone byproducts .

- Photolysis : Use a xenon arc lamp (simulated sunlight) to identify UV-induced cleavage of the C–Br bond, detected via bromide ion-selective electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。